Atrazine-2-ethoxy
Overview
Description
Atrazine-2-ethoxy is a compound with the molecular formula C10H19N5O . It is also known by other names such as 6-Ethoxy-N-ethyl-N’-isopropyl-1,3,5-triazine-2,4-diamine .
Molecular Structure Analysis
The molecular structure of this compound consists of a triazine ring with ethoxy, ethyl, and isopropyl substituents . The average mass of the molecule is 225.291 Da .Physical and Chemical Properties Analysis
This compound has an average mass of 225.291 Da and a monoisotopic mass of 225.158966 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Environmental Behavior and Degradation
Atrazine is frequently detected at high concentrations in groundwater, posing environmental risks. Research on alternative herbicide combinations, such as bentazone and alachlor, aims to assess their environmental safety compared to atrazine. These studies have shown that atrazine and its substitutes can leach into drainage water, highlighting the need for careful management of herbicide use to protect water quality (Dousset et al., 2004).
Microbial Degradation
Microbial degradation of atrazine has been a focal point of research, with several bacterial strains identified for their ability to metabolize atrazine, converting it into less harmful compounds. These microbial pathways offer potential for bioremediation strategies to mitigate atrazine contamination in agricultural soils (Topp et al., 2000).
Toxicological Studies
Investigations into atrazine's toxicological impact on aquatic life have provided insights into its environmental footprint. Studies on common carp liver enzymes and DNA damage in Neotropical fish species exposed to atrazine have shed light on the biochemical and genetic effects of atrazine, informing risk assessments and regulatory standards (Xing et al., 2014); (Santos & Martinez, 2012).
Advanced Oxidation Processes for Water Treatment
The degradation of atrazine using advanced oxidation processes (AOPs) like photocatalysis and electro-Fenton methods has been explored to address the persistence of atrazine in water bodies. These methods aim to achieve complete mineralization of atrazine, making water safer for consumption and reducing ecological impacts (Oturan et al., 2012).
Vermiremediation and Soil Treatment
Research into the use of earthworms for soil remediation (vermiremediation) has shown promising results in accelerating atrazine degradation in soil. Earthworm activity not only enhances the breakdown of atrazine but also improves soil health, offering a sustainable approach to managing herbicide contamination (Lin et al., 2019).
Mechanism of Action
Target of Action
Atrazine-2-ethoxy, like its parent compound atrazine, is an endocrine disruptor . It interferes with hormonal systems at different levels, affecting various targets including microglia, neurons, and other immune cells . These targets play crucial roles in the immune, endocrine, and nervous systems .
Mode of Action
This compound competes with several endogenous hormones for multiple receptors and pathways . This results in a complex response that depends on the cellular context in terms of receptors and interacting proteins, and thus, may differ between tissues and circumstances .
Biochemical Pathways
This compound, like atrazine, affects several biochemical pathways. Atrazine biodegradation has been found to occur via several different pathways that funnel into cyanuric acid metabolism . This compound likely follows similar degradation pathways, although specific studies on this compound are limited.
Pharmacokinetics
Atrazine, for example, has a significant first-pass effect, explaining its low oral bioavailability . Blood exposure to parent compounds is negligible compared with metabolite exposure . Similar ADME properties may be expected for this compound.
Result of Action
This compound, like atrazine, exerts mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals . It modifies growth, enzymatic processes, and photosynthesis in plants
Action Environment
This compound’s action, efficacy, and stability are influenced by environmental factors. Atrazine, for example, is a major pollutant of soil and water ecosystems due to its long half-life, low adsorption in soils, and moderate aqueous solubility . It’s reasonable to expect that this compound would have similar environmental interactions.
Biochemical Analysis
Biochemical Properties
Atrazine, from which Atrazine-2-ethoxy is derived, is known to interact with several enzymes, proteins, and other biomolecules
Cellular Effects
Atrazine has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Atrazine is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Atrazine has been shown to undergo changes in its effects over time in laboratory settings, including changes in the product’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
Atrazine has been shown to have varying effects at different dosages in animal models, including threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
Atrazine is known to be involved in several metabolic pathways, including interactions with various enzymes and cofactors
Transport and Distribution
Atrazine has been shown to have high potential to contaminate surface water and groundwater due to its low adsorption in soils and long half-life
Subcellular Localization
The localization of proteins and other biomolecules within cells can have significant effects on their activity or function
Properties
IUPAC Name |
6-ethoxy-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-5-11-8-13-9(12-7(3)4)15-10(14-8)16-6-2/h7H,5-6H2,1-4H3,(H2,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYFEDXTWUPBQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OCC)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016617 | |
Record name | Atrazine-2-Ethoxy | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126919-71-9 | |
Record name | Atrazine-2-Ethoxy | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-ethoxy-N2-ethyl-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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